molecular formula C20H20N2O3S2 B2665306 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide CAS No. 682764-12-1

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide

Cat. No. B2665306
CAS RN: 682764-12-1
M. Wt: 400.51
InChI Key: ADHLAKGUFLWWEU-SAPNQHFASA-N
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Description

The compound appears to contain a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This ring consists of four carbon atoms and one oxygen . It also contains a thiazolidine ring, which is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. The presence of the phenethyl group suggests a structure derived from phenethylamine, a basic compound that often serves as a backbone for various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a furan ring, a thiazolidine ring, and a phenethyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, might undergo electrophilic substitution or could be opened in the presence of strong acids or bases .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • Synthesis and Anticancer Activity : Derivatives of thioxothiazolidin-4-one, including structures related to "(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide", have been synthesized and shown to possess significant anticancer activity. These compounds inhibited tumor growth and tumor-induced angiogenesis in a mouse model, suggesting their potential as anticancer therapies with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

  • Cytotoxicity and Induction of Apoptosis : In another study, similar derivatives demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, indicating the role of electron-donating groups on the thiazolidinone moiety for anticancer properties. Some compounds showed potent anticancer activity, further supporting the potential of these derivatives in cancer treatment (Chandrappa et al., 2009).

Antifibrotic and Anticancer Actions

  • A series of amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. These studies identified compounds with significant antifibrotic activity that did not scavenge superoxide radicals, suggesting their potential use in treating fibrotic diseases. Some derivatives displayed high antifibrotic activity levels comparable to known antifibrotic drugs without possessing anticancer effects, highlighting their specificity and potential therapeutic applications (Kaminskyy et al., 2016).

Other Therapeutic Effects

  • Phosphoinositide 3-Kinase (PI3K) Inhibition : Furan-2-ylmethylene thiazolidinediones, closely related to the query compound, have been identified as potent and selective inhibitors of PI3Kgamma, a class I PI3K. These inhibitors are promising for treating inflammatory and autoimmune diseases due to their selective inhibition of PI3K-mediated cellular effects. This suggests the versatility of these derivatives in targeting different biochemical pathways for therapeutic purposes (Pomel et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with biological receptors or enzymes in the body .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its specific physical and chemical properties, how it’s used, and in what quantities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve further studying this compound’s properties, potential uses, and mechanisms of action. It could also involve exploring methods for its synthesis and purification .

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c23-18(21-11-10-15-6-2-1-3-7-15)9-4-12-22-19(24)17(27-20(22)26)14-16-8-5-13-25-16/h1-3,5-8,13-14H,4,9-12H2,(H,21,23)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHLAKGUFLWWEU-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide

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